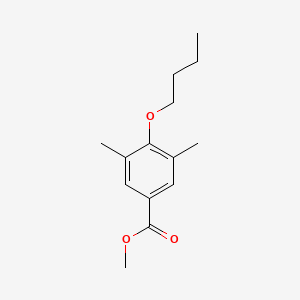

Methyl 4-butoxy-3,5-dimethylbenzoate

説明

Methyl 4-butoxy-3,5-dimethylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a butoxy group at the para position (C4) and methyl groups at the meta positions (C3 and C5). Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. The compound is synthesized via alkylation of methyl 4-hydroxy-3,5-dimethylbenzoate using iodobutane or similar alkylating agents in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF . The product is typically obtained as a viscous oil, characterized by spectroscopic methods:

- ¹H NMR: Aromatic protons (2H, singlet at ~7.90 ppm due to symmetry), butoxy chain protons (triplet at ~4.01 ppm for OCH₂, multiplet at ~1.81–1.50 ppm for CH₂ groups, and terminal CH₃ at ~0.93 ppm) .

- IR: Strong absorption at ~1729 cm⁻¹ (ester C=O stretch) .

Notably, commercial availability of this compound has been discontinued, as indicated by .

特性

分子式 |

C14H20O3 |

|---|---|

分子量 |

236.31 g/mol |

IUPAC名 |

methyl 4-butoxy-3,5-dimethylbenzoate |

InChI |

InChI=1S/C14H20O3/c1-5-6-7-17-13-10(2)8-12(9-11(13)3)14(15)16-4/h8-9H,5-7H2,1-4H3 |

InChIキー |

NIDJBAWSPVDZBS-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=C(C=C(C=C1C)C(=O)OC)C |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Physicochemical Properties

Key Observations :

- Thermal Stability : Longer alkoxy chains (butoxy) increase molecular weight and boiling points relative to halogens (Cl, Br) .

- Reactivity : Halogenated analogs (Cl, Br) are more reactive in cross-coupling reactions (e.g., Suzuki coupling), whereas the butoxy group may participate in ether cleavage under acidic conditions .

Reactivity in Hydrolysis and Functionalization

- Ester Hydrolysis : Methyl 4-butoxy-3,5-dimethylbenzoate undergoes hydrolysis in basic conditions (e.g., NaOH/MeOH) to yield 4-butoxy-3,5-dimethylbenzoic acid, analogous to the dichloro derivative (99% yield in ). The butoxy group remains intact during hydrolysis .

- Acid Chloride Formation: Reaction with oxalyl chloride/DMF converts the acid to its chloride, a precursor for amides or thioureas (). This pathway is less feasible for cyano-substituted esters due to competing nitrile reactivity .

Research Findings and Implications

- Synthetic Utility: Alkylation of phenolic esters (e.g., ) is a generalizable method for introducing diverse alkoxy groups, enabling modular synthesis of analogs .

- Spectroscopic Trends : Symmetrical substitution (3,5-dimethyl) simplifies NMR spectra, with singlets for aromatic protons and distinct alkyl chain signals .

準備方法

Step 1: Alkylation of Methyl 4-Hydroxy-3,5-Dimethylbenzoate

Step 2: Esterification (if needed)

Key Insight : Alkylation efficiency depends on the base and solvent polarity. DMF enhances nucleophilicity, while K₂CO₃ minimizes side reactions.

Solid Acid Catalysis Using FeNP@SBA-15

FeNP@SBA-15, a mesoporous silica-supported iron oxide catalyst, enables solvent-free esterification under mild conditions.

Procedure :

-

Reactants : 4-Butoxy-3,5-dimethylbenzoic acid (1 eq), methanol (2 eq).

-

Catalyst : FeNP@SBA-15 (0.1 mol%), 60°C, 6 hours.

-

Reusability : Retains activity for 10 cycles without significant loss.

Advantages : Eliminates solvent waste, energy-efficient, and high catalytic turnover.

Steglich Esterification for Acid-Sensitive Substrates

For substrates requiring neutral conditions, Steglich esterification employs coupling agents like DCC/DMAP.

Procedure :

-

Reactants : 4-Butoxy-3,5-dimethylbenzoic acid (1 eq), methanol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).

-

Conditions : CH₂Cl₂, 25°C, 12–24 hours.

Mechanism : DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with methanol via DMAP catalysis.

Limitations : Higher cost due to reagents and purification needs.

Continuous-Flow Synthesis Using PAFR Catalyst

A porous phenolsulphonic acid–formaldehyde resin (PAFR) enables continuous-flow esterification in water.

Procedure :

-

Reactants : 4-Butoxy-3,5-dimethylbenzoic acid, methanol.

-

Conditions : PAFR-packed reactor, 100°C, residence time 30 minutes.

Advantages : Green chemistry compliant, reduces solvent use, and scalable for industrial applications.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 65–85 | 6–12 | 85–92 | Low cost, scalable | Corrosive, energy-intensive |

| Alkylation + Esterification | K₂CO₃, H₂SO₄ | 80–100 | 24 | 70–95 | Flexible for derivatives | Multi-step, moderate yields |

| FeNP@SBA-15 | FeNP@SBA-15 | 60 | 6 | 98 | Solvent-free, reusable | Requires catalyst synthesis |

| Steglich Esterification | DCC/DMAP | 25 | 12–24 | 80–88 | Mild conditions | Expensive reagents |

| PAFR Continuous-Flow | PAFR | 100 | 0.5 | 89–94 | High throughput, green | Specialized equipment required |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-butoxy-3,5-dimethylbenzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves alkylation of a phenolic precursor. For example:

- Step 1: Alkylation of 4-hydroxy-3,5-dimethylbenzoate using iodobutane in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperatures to introduce the butoxy group .

- Step 2: Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate under basic conditions.

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Adjust solvent polarity (e.g., DMF vs. acetone) to improve yield.

- Purify intermediates via column chromatography (e.g., 1–20% MeOH in DCM) .

Key Data:

Q. How can structural characterization of Methyl 4-butoxy-3,5-dimethylbenzoate be performed using spectroscopic methods?

Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy:

- Mass Spectrometry:

Q. What are the critical safety considerations for handling Methyl 4-butoxy-3,5-dimethylbenzoate in the laboratory?

Answer:

- PPE Requirements:

- Storage:

- Spill Management:

Advanced Research Questions

Q. How do steric and electronic effects of the butoxy and methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

- Steric Effects:

- Experimental Validation:

Q. What strategies can resolve contradictions in reported bioactivity data for structurally related benzoate esters?

Answer:

Q. How can computational modeling predict the environmental fate of Methyl 4-butoxy-3,5-dimethylbenzoate?

Answer:

Q. What are the challenges in synthesizing enantiomerically pure derivatives of Methyl 4-butoxy-3,5-dimethylbenzoate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。